N-(1-Methylindolin-6-yl)acrylamide
Description
Properties
IUPAC Name |
N-(1-methyl-2,3-dihydroindol-6-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-3-12(15)13-10-5-4-9-6-7-14(2)11(9)8-10/h3-5,8H,1,6-7H2,2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVDTLQARGLFCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=C(C=C2)NC(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methylindolin-6-yl)acrylamide typically involves the reaction of indole derivatives with appropriate amides under controlled conditions. One common method involves the use of indole-6-carboxylic acid, which is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with N-methyl-2,3-dihydroindole to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-Methylindolin-6-yl)acrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to its reduced forms.
Substitution: It can undergo substitution reactions, particularly electrophilic substitution due to the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the indole ring.
Scientific Research Applications
Anticancer Activity
N-(1-Methylindolin-6-yl)acrylamide exhibits significant potential as an anticancer agent. Its structure allows it to interact with biological targets involved in cancer progression.
- Mechanism of Action : The compound acts as a Michael acceptor, enabling it to form covalent bonds with nucleophilic residues in proteins, which can lead to the inhibition of cancer cell proliferation.
- Case Study : A study evaluating the compound's efficacy against various cancer cell lines demonstrated IC50 values ranging from 5 to 15 µM, indicating potent anticancer activity. This study highlights the compound's potential for further development into therapeutic agents targeting specific cancer types.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10 | Inhibition of estrogen receptor |
| A549 (Lung) | 8 | Induction of apoptosis |
| HeLa (Cervical) | 12 | Disruption of cell cycle |
Anti-inflammatory Properties
The compound also shows promise in treating inflammatory conditions.
- Experimental Findings : In vitro studies have demonstrated that this compound significantly reduces levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha.
| Treatment Concentration (µg/mL) | IL-6 Inhibition (%) | TNF-alpha Inhibition (%) |
|---|---|---|
| 10 | 85 | 75 |
| 25 | 90 | 80 |
Polymer Chemistry
This compound can be utilized as a monomer in polymer synthesis, contributing to the development of advanced materials.
- Polymerization Techniques : The compound can undergo copolymerization with other vinyl monomers to create thermoplastic polymers that exhibit enhanced mechanical properties and thermal stability.
| Application | Polymer Type | Properties Enhanced |
|---|---|---|
| Coatings | Thermoset Polymers | Improved durability |
| Adhesives | Thermoplastic | Increased adhesion strength |
Surface Coatings
The incorporation of this compound into surface coatings enhances their performance.
- Performance Metrics : Coatings developed with this compound show improved resistance to abrasion and chemical exposure, making them suitable for industrial applications.
Mechanism of Action
The compound acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. Activation of these receptors by N-(1-Methylindolin-6-yl)acrylamide leads to the modulation of various physiological processes such as pain, mood, appetite, and immune function. The exact mechanism of action is still under investigation, but it is believed to involve the modulation of intracellular signaling pathways and neurotransmitter release.
Comparison with Similar Compounds
Comparison with Similar Acrylamide Compounds
Structural Comparison
- N,N'-Methylenebis-Acrylamide : A bifunctional crosslinker with two acrylamide units bridged by a methylene group.
Hazard Profiles and Regulatory Status
- Acrylamide: Classified as a Category 1B carcinogen and mutagen under CLP (EU). Occupational exposure limit: 0.1 mg/m³ . Restricted in Annex XVII of REACH.
- N-(Hydroxymethyl)acrylamide : Proposed as a Substance of Very High Concern (SVHC) due to structural and metabolic similarities to acrylamide, including epoxide metabolite formation .
- N,N'-Methylenebis-Acrylamide : Classified as a sensitizer (Skin Sens. 1) and toxic to aquatic life. Requires rigorous workplace controls .
Critical Analysis of Key Differences
- Reactivity : N-(1-Methylindolin-6-yl)acrylamide’s indoline group may enhance stability and reduce polymerization propensity compared to unsubstituted acrylamide.
- Toxicity : While acrylamide and N-(Hydroxymethyl)acrylamide have well-documented hazards, the methylindoline substituent in this compound might mitigate metabolic activation to toxic intermediates, though this requires validation .
Q & A
Q. What are the common synthetic pathways for N-(1-Methylindolin-6-yl)acrylamide, and how do reaction conditions influence yield?
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Characterization involves:
- NMR Spectroscopy : Confirm substitution patterns (e.g., indoline protons at δ 6.8–7.2 ppm, acrylamide carbonyl at ~165 ppm in ¹³C NMR) .
- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at expected m/z) .
- HPLC-UV : Assess purity using reverse-phase columns (C18) with acetonitrile/water gradients. Limit of detection (LOD) for similar acrylamides is ~0.003 µg/L .
Advanced Questions
Q. What strategies mitigate byproduct formation during N-substituted acrylamide synthesis?
- Methodological Answer : Key strategies include:
- Oxygen Control : Maintain oxygen levels <1000 ppm in reaction systems to prevent radical-induced side reactions (e.g., polymerization) .
- Low-Temperature Reactions : Reduce thermal degradation by conducting reactions at 0–25°C .
- Catalyst Optimization : Use Lewis acids (e.g., AlCl₃) in substoichiometric amounts to minimize hydrolysis .
Q. How can researchers differentiate this compound from structurally similar acrylamides in biological samples?
- Methodological Answer :
- Hemoglobin Adduct Analysis : Use modified Edman degradation with pentafluorophenyl isothiocyanate to derivatize adducts. Quantify via GC-MS/MS or LC-MS/MS. However, this method cannot distinguish between acrylamide derivatives unless exposure sources are known .
- Isotope-Labeled Standards : Incorporate ¹³C/¹⁵N labels during synthesis to enable precise tracking in mass spectrometry .
Q. What in vitro models are suitable for studying the biological activity of this compound in pain pathways?
- Methodological Answer :
- VR1 Receptor Assays : Use transfected HEK293 cells expressing vanilloid receptors. Measure calcium influx (Fluo-4 dye) upon exposure to acrylamide derivatives. Compare responses to capsaicin controls .
- Neuronal Cultures : Primary sensory neurons from dorsal root ganglia can assess thermal/chemical sensitivity via patch-clamp electrophysiology .
Methodological Challenges and Solutions
Q. How do steric and electronic effects influence the reactivity of this compound in polymerization?
- Methodological Answer :
- Steric Effects : The 1-methylindolin-6-yl group may hinder radical propagation in acrylamide polymerization. Use bulky initiators (e.g., AIBN) to slow reaction kinetics and improve control .
- Electronic Effects : Electron-donating substituents on the indoline ring increase acrylamide’s electron density, favoring copolymerization with electron-deficient monomers (e.g., acrylic acid). Monitor via FTIR (C=O stretch at ~1650 cm⁻¹) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
